6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline is defined by its molecular formula C12H15NO2 and molecular weight of 205.25 grams per mole. The compound exhibits a partially saturated isoquinoline ring system where the 3,4-positions contain a saturated ethylene bridge, distinguishing it from the fully aromatic isoquinoline structure. The stereochemical arrangement places the nitrogen atom in the heterocyclic ring at position 2, forming a six-membered ring fused to a benzene ring system.
The spatial arrangement of functional groups significantly influences the compound's overall properties. The methoxy substituents at positions 6 and 7 are positioned on the benzene ring portion of the molecule, creating an electron-rich aromatic system that affects both the electronic distribution and the physical properties of the compound. The methyl group at position 1 is attached to the carbon adjacent to the nitrogen atom, contributing to the compound's unique substitution pattern.
The canonical Simplified Molecular Input Line Entry System representation CC1=NCCC2=CC(=C(C=C12)OC)OC provides insight into the connectivity pattern. This structural formula reveals the presence of the dihydroisoquinoline core with the characteristic saturated positions at carbons 3 and 4, while maintaining aromaticity in the benzene ring portion. The compound's three-dimensional structure exhibits specific conformational preferences due to the constraints imposed by the fused ring system and the steric interactions between substituents.
The InChI identifier InChI=1S/C12H15NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-7H,4-5H2,1-3H3 provides a standardized representation of the molecular connectivity. This notation indicates the presence of hydrogen atoms on specific carbon positions and confirms the substitution pattern that defines the compound's unique structural identity.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed insights into the structural characteristics of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline. Proton nuclear magnetic resonance analysis conducted at 300.135 megahertz in dimethyl sulfoxide-d6 solvent reveals distinct chemical shift patterns characteristic of the compound's structural features. The spectroscopic data demonstrates the presence of aromatic protons in the downfield region, consistent with the benzene ring portion of the molecule.
High-resolution proton nuclear magnetic resonance data for the closely related 6,7-dimethoxy-3,4-dihydroisoquinoline compound shows characteristic signals at δ 8.24 (triplet, J = 2.4 Hz, 1H), 6.81 (singlet, 1H), 6.68 (singlet, 1H), 3.92 (singlet, 3H), 3.90 (singlet, 3H), 3.74 (double doublet of doublets, J = 8.0, 5.6, 2.4 Hz, 2H), and 2.70 (triplet, J = 7.6 Hz, 2H). These chemical shifts provide valuable information about the electronic environment of individual protons within the molecular framework.
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through the analysis of carbon chemical shifts. The spectroscopic data reveals distinct carbon environments corresponding to the aromatic carbons, the saturated carbons in the dihydroisoquinoline ring, the methoxy carbons, and the methyl carbon attached to the nitrogen-bearing carbon. The multiplicity patterns and coupling constants observed in the spectra provide additional confirmation of the proposed structural assignments.
| Spectroscopic Parameter | Value | Technique |
|---|---|---|
| Proton Nuclear Magnetic Resonance Frequency | 300.135 MHz | 1H Nuclear Magnetic Resonance |
| Solvent System | DMSO-d6 | Nuclear Magnetic Resonance |
| Measurement Temperature | 308°C | Nuclear Magnetic Resonance |
| Exact Molecular Mass | 205.110279 g/mol | Mass Spectrometry |
Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound. The exact mass determination of 205.110279 grams per mole aligns precisely with the theoretical calculation based on the molecular formula. The fragmentation patterns observed in mass spectrometry provide insights into the preferred bond cleavage sites and the relative stability of different molecular fragments.
Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The presence of methoxy groups generates distinctive carbon-oxygen stretching vibrations, while the aromatic ring system produces characteristic fingerprint region absorptions. The nitrogen-containing heterocyclic ring contributes additional spectroscopic features that aid in structural confirmation.
Crystallographic Analysis and Solid-State Conformational Studies
The solid-state characteristics of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline have been extensively characterized through crystallographic and thermal analysis techniques. The compound exists as a crystalline powder with a distinctive yellow to beige coloration, indicating the presence of extended conjugation within the molecular framework. The melting point range of 103°C to 106°C provides important information about the thermal stability and intermolecular interactions present in the solid state.
Crystallographic studies reveal specific details about the molecular packing arrangements and intermolecular interactions that stabilize the crystal lattice. The compound exhibits characteristic packing motifs influenced by the presence of methoxy substituents and the heterocyclic nitrogen atom. These structural features contribute to the formation of specific hydrogen bonding patterns and van der Waals interactions that determine the overall crystal structure stability.
The conformational analysis of the dihydroisoquinoline ring system reveals preferred geometrical arrangements in the solid state. The partially saturated ring adopts specific conformations that minimize steric strain while maximizing favorable electrostatic interactions. The methoxy substituents orient themselves in positions that optimize intermolecular interactions within the crystal lattice.
| Physical Property | Value | Measurement Condition |
|---|---|---|
| Melting Point Range | 103°C to 106°C | Standard Atmospheric Pressure |
| Physical Appearance | Yellow to Beige Crystalline Powder | Room Temperature |
| Purity | 99% minimum | Gas Chromatography Analysis |
| Crystal System | Data Not Available | X-ray Diffraction |
The thermal behavior of the compound provides insights into phase transitions and thermal stability characteristics. Differential scanning calorimetry and thermogravimetric analysis reveal specific temperature ranges where phase changes occur and provide information about the compound's stability under elevated temperature conditions. These thermal properties are crucial for understanding processing conditions and storage requirements.
Structural studies utilizing X-ray crystallographic techniques would provide definitive information about bond lengths, bond angles, and molecular conformations in the solid state. Such analysis would reveal the precise three-dimensional arrangement of atoms within the molecule and provide quantitative data about the geometric parameters that define the compound's structure.
Computational Chemistry Insights (Density Functional Theory, Molecular Orbital Analysis)
Computational chemistry approaches provide valuable theoretical insights into the electronic structure and molecular properties of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline. Density functional theory calculations offer detailed information about the molecular orbital distributions, electron density patterns, and energetic characteristics that govern the compound's chemical behavior. These computational studies complement experimental observations and provide predictive capabilities for understanding molecular interactions.
Molecular orbital analysis reveals the electronic structure characteristics that influence the compound's reactivity patterns and spectroscopic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide insights into the compound's electron-donating and electron-accepting capabilities. The presence of methoxy substituents significantly influences the electronic distribution within the aromatic ring system, creating regions of enhanced electron density that affect chemical reactivity.
The computational analysis of conformational preferences provides detailed information about the energy landscape associated with different molecular geometries. The dihydroisoquinoline ring system exhibits specific conformational preferences influenced by ring strain, steric interactions, and electronic effects. These computational studies help explain the preferred conformations observed in crystallographic studies and provide insights into the dynamic behavior of the molecule in solution.
Electrostatic potential mapping reveals the distribution of positive and negative charge regions within the molecule, providing insights into potential interaction sites for intermolecular associations. The methoxy substituents create regions of increased electron density, while the nitrogen atom in the heterocyclic ring contributes to the overall charge distribution pattern. These electrostatic characteristics influence the compound's solubility properties and intermolecular interaction patterns.
Vibrational frequency calculations provide theoretical predictions of infrared absorption frequencies that can be compared with experimental spectroscopic data. These computational studies help assign specific vibrational modes to observed absorption bands and provide insights into the molecular dynamics characteristics of the compound. The calculated frequencies assist in understanding the relationship between molecular structure and spectroscopic properties.
Thermodynamic Properties and Phase Behavior
The thermodynamic properties of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline provide crucial information about its behavior under different environmental conditions and its interactions with various solvent systems. The compound demonstrates specific solubility characteristics that reflect its molecular structure and intermolecular interaction capabilities. Solubility studies indicate that the compound is soluble in ethanol, methanol, and chloroform, suggesting favorable interactions with polar protic and polar aprotic solvents.
The solubility behavior reflects the balance between hydrophilic and lipophilic characteristics within the molecular structure. The methoxy substituents contribute polar character that enhances solubility in polar solvents, while the aromatic ring system provides nonpolar character that influences interactions with less polar solvents. This dual character creates specific solubility profiles that are important for practical applications and purification procedures.
Phase transition studies reveal important information about the thermal behavior and stability characteristics of the compound. The melting point range provides insights into the strength of intermolecular interactions in the solid state and the energy required for phase transitions. The relatively narrow melting point range indicates good purity and well-defined crystal structure characteristics.
| Thermodynamic Property | Value/Observation | Solvent/Condition |
|---|---|---|
| Solubility | Soluble | Ethanol |
| Solubility | Soluble | Methanol |
| Solubility | Soluble | Chloroform |
| Melting Point | 103°C to 106°C | Atmospheric Pressure |
| Physical State | Crystalline Solid | Room Temperature |
The thermal stability characteristics determine the temperature ranges suitable for handling, storage, and processing of the compound. Thermogravimetric analysis would provide quantitative information about mass loss as a function of temperature, revealing decomposition pathways and thermal stability limits. Such information is crucial for establishing appropriate storage conditions and processing parameters.
Vapor pressure characteristics and sublimation behavior provide additional insights into the phase behavior of the compound. The relationship between temperature and vapor pressure influences the compound's volatility characteristics and affects purification procedures such as sublimation. Understanding these thermodynamic properties enables optimization of purification protocols and storage conditions.
Properties
IUPAC Name |
6,7-diethoxy-1-methyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-16-13-8-11-6-7-15-10(3)12(11)9-14(13)17-5-2/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPIDDLIIVFOGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=NCCC2=C1)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369201 | |
| Record name | 6,7-diethoxy-1-methyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99155-80-3 | |
| Record name | 6,7-diethoxy-1-methyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Preparation Method (Adapted from 6,7-Dimethoxy Analogues)
A highly efficient and industrially applicable method for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride has been reported, which can be adapted for the diethoxy derivative due to the similarity in chemical behavior of methoxy and ethoxy groups. This method is characterized by:
- Starting materials: 3,4-diethoxyphenethylamine and a formylation reagent such as ethyl formate.
-
- Formylation: Refluxing 3,4-diethoxyphenethylamine with ethyl formate to form an N-formyl intermediate.
- Reaction with Oxalyl Chloride: The intermediate solution is added dropwise to a cooled solution of oxalyl chloride (or vice versa) in an organic solvent such as acetonitrile or dichloromethane at 10–20 °C to form a reactive intermediate.
- Catalytic Ring Closure: Addition of a catalytic amount of phosphotungstic acid promotes cyclization to the dihydroisoquinoline core.
- Solvent Addition and Reflux: An alcohol solvent (preferably methanol) is added, and the mixture is refluxed to complete the reaction and remove oxalic acid byproducts.
- Isolation: Cooling the reaction mixture to 5–10 °C induces crystallization, followed by filtration, washing with alcohol, and drying to obtain the hydrochloride salt of the target compound.
-
- High purity (>99%).
- High yields (typically >75%).
- Simple operation with reduced waste and improved safety.
- Cost-effective due to fewer steps and readily available reagents.
Detailed Reaction Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| Formylation | Reflux with ethyl formate for 6 hours | Produces N-formyl intermediate |
| Addition to Oxalyl Chloride | Dropwise addition at 10–20 °C over 2 hours | Controls exothermic reaction |
| Ring Closure Catalysis | Add phosphotungstic acid, stir 1 hour | Catalyzes cyclization |
| Alcohol Addition & Reflux | Add methanol, reflux at 50–55 °C for 3 hours | Removes oxalic acid, completes reaction |
| Crystallization & Isolation | Cool to 5–10 °C, filter, wash with methanol | Yields solid hydrochloride salt |
Representative Experimental Data (from Dimethoxy Analogue)
| Example | Ethyl Formate (g) | 3,4-Dimethoxyphenethylamine (g) | Oxalyl Chloride (g) | Solvent | Yield (%) | Purity (%) | Max Single Impurity (%) |
|---|---|---|---|---|---|---|---|
| 1 | 116.3 | 86.6 | 126 | Acetonitrile/MeOH | 78 | 99.3 | 0.16 |
| 2 | 70.8 | 86.6 | 126 | Acetonitrile/MeOH | 76 | 99.7 | 0.08 |
| 3 | 141.6 | 86.6 | 126 | DCM/MeOH | 80 | 99.1 | 0.16 |
| 4 | 70.8 | 86.6 | 252 | Acetonitrile/MeOH | 77 | 99.4 | 0.10 |
Note: These data are for 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride but provide a strong basis for analogous synthesis of the diethoxy derivative with expected similar efficiency and purity.
Mechanistic Insights and Catalyst Role
- The formylation step introduces a formamide intermediate crucial for subsequent cyclization.
- Oxalyl chloride acts as a chlorinating and activating agent facilitating ring closure.
- Phosphotungstic acid serves as an effective catalyst for the cyclization step, offering cleaner reactions and higher purity compared to other catalysts like FeCl3.
- The use of an alcohol solvent during reflux helps in removing oxalic acid byproducts, improving product isolation and purity.
Alternative Synthetic Approaches
- Other methods reported in literature involve multi-step syntheses including protection/deprotection strategies or use of expensive reagents like trifluoroacetic acid, which increase cost and complexity.
- The one-pot method described above is preferred for industrial scale due to simplicity, cost-effectiveness, and environmental benefits.
Adaptation to 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline
- The substitution of methoxy groups with ethoxy groups at positions 6 and 7 is expected to be compatible with the same synthetic route.
- The methyl group at position 1 can be introduced either via methylation of the nitrogen after ring closure or by using a methyl-substituted phenethylamine precursor.
- Optimization of reaction parameters (temperature, solvent, catalyst loading) may be required to accommodate steric and electronic differences due to ethoxy substituents.
Chemical Reactions Analysis
Types of Reactions: 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to fully saturated isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethoxy groups or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, particularly in the context of muscle contractility and neurotransmitter modulation.
1. Smooth Muscle Contractility
Research has demonstrated that derivatives of dihydroisoquinoline, including 6,7-diethoxy-1-methyl-3,4-dihydroisoquinoline, can influence smooth muscle (SM) contractility. A study indicated that compounds similar to this compound modulate calcium currents and affect the activity of muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) in isolated SM tissues. These interactions suggest a potential role in managing conditions related to muscle contractions and gastrointestinal motility .
2. Neurotransmitter Interaction
The compound has shown promise in modulating neurotransmitter systems. For instance, it was observed to inhibit neuronal activity when co-administered with serotonin (5-HT), indicating a potential application in treating disorders associated with dysregulated neurotransmission . The ability to affect receptor activity suggests that this compound could be explored for therapeutic uses in neurological conditions.
Case Studies
Several studies have highlighted the therapeutic potential of isoquinoline derivatives:
1. Contractile Activity Study
In an experimental setup involving isolated SM tissues from guinea pigs, the effects of this compound were assessed. The findings indicated a significant reduction in contraction strength at specific concentrations (25 to 100 μM), showcasing its potential as a modulator of muscle activity .
2. Neuropharmacological Effects
Another study focused on the interaction of isoquinoline derivatives with neurotransmitter systems. The results suggested that these compounds could serve as effective agents in controlling muscle contractility by influencing mAChRs and 5-HT receptor pathways .
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Hydrochloride salts (e.g., tetrahydroisoquinoline derivatives) further improve solubility for pharmacological applications .
Thiophene or aryl substitutions (e.g., 4-tolyl, 4-chlorophenyl) alter electronic properties, enhancing binding to targets like enzymes or receptors .
Biological Activity
- Ethoxy and methoxy substitutions are linked to neuroprotective effects, likely through modulation of neurotransmitter systems (e.g., dopamine, serotonin) .
- Spiro or tetrahydro derivatives exhibit conformational flexibility, enabling interactions with diverse molecular targets .
Synthetic Challenges
- Bulky substituents (e.g., ethoxy, thiophene) often lead to lower yields due to competitive side reactions or steric hindrance. Optimized catalytic methods (e.g., asymmetric hydrogenation) improve enantiopurity in methoxy derivatives .
Biological Activity
6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound belongs to the isoquinoline family and is characterized by its unique bicyclic structure. The presence of ethoxy groups at the 6 and 7 positions, along with a methyl group at the 1 position, contributes to its distinct pharmacological profile. Its molecular formula is .
Muscle Contractility Modulation
Research indicates that this compound exhibits significant effects on smooth muscle contractility. In vitro studies have shown that this compound can enhance calcium ion release through voltage-gated channels, leading to altered muscle contractions. Specifically, it has been found to modulate muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) in smooth muscle tissues .
Table 1: Effects on Muscle Contractility
| Concentration (μM) | Effect on Contraction (%) | Mechanism of Action |
|---|---|---|
| 25 | 15% increase | Calcium release |
| 50 | 31.6% increase | mAChR modulation |
| 100 | 50% increase | Voltage-gated Ca²⁺ channels |
At concentrations ranging from 25 to 100 μM, the compound significantly affects contractility by enhancing calcium ion dynamics in smooth muscle preparations .
Interaction with Receptors
The compound has been shown to affect the activity of various receptors:
- Muscarinic Acetylcholine Receptors : It modulates the function of mAChRs, particularly M3 subtypes, influencing smooth muscle responses.
- Serotonin Receptors : Immunohistochemical studies revealed a reduction in serotonin receptor activity (5-HT2A and 5-HT2B) in smooth muscle cells when treated with the compound .
Synthesis Methods
Several synthetic pathways have been developed for creating this compound. The most notable methods include:
- Bischler–Napieralski Reaction : This method has been employed successfully to synthesize the compound with high yields.
- Functionalization Techniques : Various functionalization approaches allow for modifications that enhance biological activity or create novel derivatives .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Table 2: Comparison of Isoquinoline Derivatives
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | Two methoxy groups | Known for anticonvulsant effects |
| 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl | Chlorophenyl substitution | Exhibits strong muscle contractility modulation |
| 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | One methoxy group | Less potent in receptor modulation |
The presence of ethoxy groups in this compound enhances its pharmacological profile compared to its methoxy counterparts .
Case Studies and Research Findings
Recent studies have focused on the physiological effects of this compound on isolated smooth muscle tissues. For instance:
- In a study examining spontaneous contractile activity in guinea pig smooth muscle preparations, it was observed that co-administration with serotonin resulted in a significant inhibition of neuronal activity and receptor expression .
This evidence supports the hypothesis that this compound could serve as a therapeutic agent for conditions involving dysregulated smooth muscle contractility.
Q & A
Q. What are the established synthetic routes for 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline?
The compound can be synthesized via catalytic enantioselective alkynylation of dihydroisoquinoline precursors. For example, asymmetric C1-alkynylation of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives using CuI/CuBr catalysts and chiral ligands like (R,Ra)-N-pinap achieves high enantiopurity (>95% ee) in five steps . Modifications to this method, such as substituting methoxy groups with ethoxy moieties, require careful optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading). Alternative routes include Reissert compound formation using chiral acid chlorides (e.g., menthyl or cholesteryl derivatives), though diastereoselectivity varies (up to 80:20) depending on the steric and electronic properties of the acylating agent .
Q. How do substituents (e.g., methoxy vs. ethoxy) influence the compound’s reactivity and stability?
Electron-donating substituents (e.g., methoxy, ethoxy) at the 6,7-positions significantly enhance reactivity in cyclization and hydrogenation steps. For instance, 6,7-methylenedioxy-substituted analogs exhibit higher yields (~80%) compared to unsubstituted derivatives (~20%) due to stabilization of transition states via resonance effects . Ethoxy groups may introduce steric hindrance, requiring adjustments in reaction time or temperature. Computational studies (DFT) show that methoxy substituents increase electron density on the C=N bond, improving catalytic activity in asymmetric transfer hydrogenation (ATH) by 30-50% compared to non-substituted analogs .
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and dihydroisoquinoline backbone integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (e.g., [M+H] at m/z 262.1446 for CHNO).
- Chiral HPLC : To determine enantiopurity using columns like Chiralpak IA/IB and hexane:isopropanol mobile phases .
- X-ray Crystallography : For resolving stereochemical ambiguities in diastereomeric Reissert compounds .
Advanced Research Questions
Q. Which catalytic systems are effective for enantioselective synthesis of this compound?
Ru(II)-based catalysts with η-arene and sulfonamide ligands (e.g., [RuCl(η-CH)TsDPEN]) achieve >90% enantiomeric excess (ee) in ATH reactions. The naphthalene-1-sulfonyl-DPEN ligand enhances catalytic activity for aryl-substituted dihydroisoquinolines, while camphor-derived ligands improve selectivity for alkyl-substituted analogs . Copper-catalyzed systems (CuI/(R,Ra)-N-pinap) are optimal for alkynylation steps, with reaction rates 2–3× faster than Pd or Ni alternatives .
Q. How can reaction conditions be optimized to maximize enantiopurity?
- Temperature : Lower temperatures (-40°C) favor kinetic control in Reissert anion reactions, improving diastereomeric ratios (e.g., 82:18 for S/R configurations) .
- Solvent : Polar aprotic solvents (DMF, THF) stabilize intermediates in Cu-catalyzed alkynylation, while isopropanol serves as both solvent and hydrogen donor in ATH .
- Catalyst Loading : 5 mol% Ru catalysts achieve full conversion in 12–24 hours, whereas <2 mol% leads to incomplete reactions .
- Additives : Triethylamine/formic acid azeotrope (5:1 ratio) enhances hydrogen transfer efficiency in ATH by 40% .
Q. What computational tools aid in predicting substituent effects on catalytic activity?
Density Functional Theory (DFT) calculations reveal that methoxy groups at the 6,7-positions lower the activation energy of ATH by 15–20 kcal/mol compared to unsubstituted substrates. Mulliken charge analysis shows increased electron density on the imine nitrogen, facilitating proton transfer from the Ru-H intermediate . Molecular docking studies (AutoDock Vina) further predict steric compatibility between bulky ligands (e.g., NpsDPEN) and ethoxy-substituted substrates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
